1-(4-Chloropyridin-3-yl)piperazine
Description
1-(4-Chloropyridin-3-yl)piperazine is a heterocyclic compound featuring a piperazine ring linked to a 4-chloropyridine moiety at the 3-position.
Properties
CAS No. |
67980-90-9 |
|---|---|
Molecular Formula |
C9H12ClN3 |
Molecular Weight |
197.66 g/mol |
IUPAC Name |
1-(4-chloropyridin-3-yl)piperazine |
InChI |
InChI=1S/C9H12ClN3/c10-8-1-2-12-7-9(8)13-5-3-11-4-6-13/h1-2,7,11H,3-6H2 |
InChI Key |
SNXYPHSLPKVATR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=C(C=CN=C2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following piperazine derivatives share structural similarities with 1-(4-Chloropyridin-3-yl)piperazine, differing primarily in the aromatic substituent and its position:
Key Comparative Insights
Cytotoxicity and Anticancer Activity
- 1-(4-Chlorobenzhydryl)piperazine derivatives (e.g., compounds 5a–g) exhibit broad-spectrum cytotoxicity against liver (HEPG2, IC₅₀: 1.2 µM), breast (MCF7, IC₅₀: 2.5 µM), and colon (HCT-116, IC₅₀: 3.8 µM) cancer cells. The chloro-substituent enhances lipophilicity, improving membrane permeability .
- Pyridine vs.
Receptor Selectivity and Neuroactivity
- Substituent Position : Meta-chloro substitution (e.g., 1-(3-chlorophenyl)piperazine) enhances 5-HT1B receptor affinity, while para-substitution (e.g., 1-(4-bromophenyl)piperazine) correlates with psychoactive effects .
- Electron-Withdrawing Groups : Trifluoromethyl groups (e.g., 1-(3-TFMPP)) increase receptor selectivity due to enhanced binding via hydrophobic interactions and fluorine’s electronegativity .
Environmental Stability and Reactivity
- Piperazine moieties with chloro-substituents are prone to oxidative degradation by manganese oxides (MnO₂), forming dealkylated or hydroxylated products. Pyridine rings may confer greater stability compared to benzene rings under environmental conditions .
Contradictions and Limitations
- Receptor Selectivity : While 1-(3-TFMPP) shows 5-HT1B selectivity, other chloro-substituted derivatives (e.g., mCPP) exhibit mixed agonist/antagonist effects, complicating structure-activity predictions .
- Biological Assay Variability : Cytotoxicity data for 1-(4-chlorobenzhydryl)piperazine derivatives vary across cell lines (e.g., HEPG2 vs. MCF7), suggesting tissue-specific uptake or metabolism .
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